molecular formula C26H26N2O B13433805 [1-[Dideuterio-[1-(trideuteriomethyl)piperidin-2-yl]methyl]indol-3-yl]-naphthalen-1-ylmethanone

[1-[Dideuterio-[1-(trideuteriomethyl)piperidin-2-yl]methyl]indol-3-yl]-naphthalen-1-ylmethanone

Cat. No.: B13433805
M. Wt: 387.5 g/mol
InChI Key: URKVBEKZCMUTQC-BUCZDDCBSA-N
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Description

[1-[Dideuterio-[1-(trideuteriomethyl)piperidin-2-yl]methyl]indol-3-yl]-naphthalen-1-ylmethanone: is a complex organic compound characterized by its unique structure, which includes deuterium atoms Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-[Dideuterio-[1-(trideuteriomethyl)piperidin-2-yl]methyl]indol-3-yl]-naphthalen-1-ylmethanone involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the piperidine ring, followed by the introduction of deuterium atoms. The indole and naphthalene moieties are then synthesized and coupled to form the final product. The reaction conditions often involve the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility. Additionally, stringent quality control measures are necessary to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[1-[Dideuterio-[1-(trideuteriomethyl)piperidin-2-yl]methyl]indol-3-yl]-naphthalen-1-ylmethanone can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions mentioned above require specific reagents and conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst or nucleophiles in a polar solvent.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of products, depending on the nature of the substituent and the reaction conditions.

Scientific Research Applications

[1-[Dideuterio-[1-(trideuteriomethyl)piperidin-2-yl]methyl]indol-3-yl]-naphthalen-1-ylmethanone has several scientific research applications:

    Chemistry: Used as a model compound to study the effects of deuterium incorporation on chemical reactivity and stability.

    Biology: Investigated for its potential effects on biological systems, including enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of deuterated drugs that may exhibit improved pharmacokinetic properties.

    Industry: Utilized in the development of advanced materials and chemical processes, leveraging its unique properties.

Mechanism of Action

The mechanism of action of [1-[Dideuterio-[1-(trideuteriomethyl)piperidin-2-yl]methyl]indol-3-yl]-naphthalen-1-ylmethanone involves its interaction with specific molecular targets and pathways. The incorporation of deuterium can affect the compound’s binding affinity and metabolic stability, potentially leading to enhanced efficacy and reduced side effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    [1-[Dideuterio-[1-(trideuteriomethyl)piperidin-2-yl]methyl]indole: Shares a similar structure but lacks the naphthalene moiety.

    [1-[Dideuterio-[1-(trideuteriomethyl)piperidin-2-yl]methyl]benzene: Similar structure with a benzene ring instead of the indole and naphthalene moieties.

Uniqueness

The uniqueness of [1-[Dideuterio-[1-(trideuteriomethyl)piperidin-2-yl]methyl]indol-3-yl]-naphthalen-1-ylmethanone lies in its specific combination of deuterium incorporation and complex structure. This combination imparts unique physical and chemical properties, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C26H26N2O

Molecular Weight

387.5 g/mol

IUPAC Name

[1-[dideuterio-[1-(trideuteriomethyl)piperidin-2-yl]methyl]indol-3-yl]-naphthalen-1-ylmethanone

InChI

InChI=1S/C26H26N2O/c1-27-16-7-6-11-20(27)17-28-18-24(22-13-4-5-15-25(22)28)26(29)23-14-8-10-19-9-2-3-12-21(19)23/h2-5,8-10,12-15,18,20H,6-7,11,16-17H2,1H3/i1D3,17D2

InChI Key

URKVBEKZCMUTQC-BUCZDDCBSA-N

Isomeric SMILES

[2H]C([2H])([2H])N1CCCCC1C([2H])([2H])N2C=C(C3=CC=CC=C32)C(=O)C4=CC=CC5=CC=CC=C54

Canonical SMILES

CN1CCCCC1CN2C=C(C3=CC=CC=C32)C(=O)C4=CC=CC5=CC=CC=C54

Origin of Product

United States

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